molecular formula C8H17NO3 B558388 Boc-L-alaninol CAS No. 79069-13-9

Boc-L-alaninol

Cat. No. B558388
CAS RN: 79069-13-9
M. Wt: 175.23 g/mol
InChI Key: PDAFIZPRSXHMCO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-Alaninol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a protected form of L-alaninol utilized as an intermediate for the preparation of biologically active peptides and amino aldehydes .


Synthesis Analysis

Boc-L-alaninal is used as a reagent for organic synthesis of C (26)-C (32) Oxazole Fragment of Calyculin C and other molecules . It is also used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .


Molecular Structure Analysis

The molecular weight of Boc-L-Alaninol is 175.23 and its formula is C8H17NO3 . The SMILES string representation is CC(C)(OC(NC@HC)=O)C .


Chemical Reactions Analysis

Boc-L-Alaninol is involved in various chemical reactions. For instance, it is used in the synthesis of pseudopeptides . It is also used in the resolution of racemic mixtures of 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol .


Physical And Chemical Properties Analysis

Boc-L-Alaninol appears as a solid, white to off-white in color . It has a density of 1.0±0.1 g/cm3, a boiling point of 276.4±23.0 °C at 760 mmHg, and a flash point of 121.0±22.6 °C .

Scientific Research Applications

  • Anticancer Applications : Boc-L-alaninol has been used in the synthesis of betulin derivatives, which display enhanced antitumor activity, particularly against epidermoid carcinoma cells (Drąg-Zalesińska et al., 2015).

  • Nucleophilic Attack Studies : It is involved in the study of nucleophilic attack in cyclic thionocarbamates, aiding in understanding chemical reactivity and molecular interactions (Awheda et al., 2013).

  • Enzyme Activity Localization : Used in the cytochemical substrate for elastase-like enzymes in human neutrophils, providing insights into enzyme distribution and activity within cells (Clark et al., 1980).

  • Polymer Synthesis : Boc-L-alaninol is utilized in the synthesis of methacrylate polymers containing amino acid moieties, which have potential applications in drug delivery and gene transfer (Kumar et al., 2012).

  • Conformational Studies in Peptides : It has been used to study the conformational properties of protected L-alanine homo-oligomers, contributing to understanding peptide structure and function (Toniolo & Bonora, 1975).

  • Drug Delivery and Gene Transfer : Boc-L-alaninol-based block copolymers are studied for their potential in drug delivery and gene transfer, demonstrating biocompatible nature and efficacy in encapsulating drugs (Kumar et al., 2013).

  • Solvatochromic Properties Studies : Research on the solvatochromic properties of Fmoc-L-alaninol provides insights into the interactions between molecules and solvents, which is crucial in various chemical processes (Lalithamba et al., 2014).

  • Cancer Imaging : Boc-L-alaninol derivatives are explored as markers for cancer imaging using positron emission tomography, highlighting its potential in diagnostic applications (Liu et al., 2018).

  • Molecular Discrimination Studies : Its derivatives are used in molecular discrimination studies, particularly in understanding the binding affinities of self-assembled capsules to amino acid esters (Hayashida et al., 2002).

Future Directions

Boc-L-Alaninol is expected to continue playing a pivotal role in the synthesis of multifunctional targets, especially in the field of peptide synthesis . It is also anticipated to be used in the generation of more complex molecules in organic synthesis .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAFIZPRSXHMCO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427479
Record name Boc-L-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-alaninol

CAS RN

79069-13-9
Record name 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-methylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79069-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl ((1S)-2-hydroxy-1-methylethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Boc-L-alaninol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57BU9FA6VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-L-alaninol
Reactant of Route 2
Boc-L-alaninol
Reactant of Route 3
Boc-L-alaninol
Reactant of Route 4
Reactant of Route 4
Boc-L-alaninol
Reactant of Route 5
Boc-L-alaninol
Reactant of Route 6
Reactant of Route 6
Boc-L-alaninol

Citations

For This Compound
24
Citations
S Sutthasupa, K Terada, F Sanda, T Masuda - Polymer, 2007 - Elsevier
… the exo,exo-counterpart with 1 equiv of Boc-l-alaninol, followed by the condensation of the formed half esters with another 1 equiv of Boc-l-alaninol in 45 and 70% yields, respectively (…
Number of citations: 42 www.sciencedirect.com
CK Huang, CL Lo, HH Chen… - Advanced Functional …, 2007 - Wiley Online Library
… D,L-lactide was then polymerized at 100C for 12 h using N-Boc-L-alaninol-OK as an initiator and toluene as the solvent to obtain PLA-NHBoc. The polymerization was terminated by …
Number of citations: 177 onlinelibrary.wiley.com
MK Ameriks, H Ao, NI Carruthers, B Lord… - Bioorganic & Medicinal …, 2016 - Elsevier
… Intermediate 16 derived from enantiopure 15, which in turn was assembled in six steps from commercially available N-Boc-l-alaninol 14 as previously described. Human and rat P2X7 …
Number of citations: 20 www.sciencedirect.com
J Wang - 2015 - researchspace.auckland.ac.nz
Marine natural products have inspired the development of novel therapeutic agents. Marine habitats harbour a vast variety of structurally diverse and unique chemicals, and New …
Number of citations: 0 researchspace.auckland.ac.nz
ML Chilton - 2015 - etheses.whiterose.ac.uk
This thesis describes synthetic efforts towards the synthesis of enantiomerically pure, 2-‐substituted 4-‐hydroxypiperidines using Negishi cross coupling reactions. A selection of α-‐…
Number of citations: 1 etheses.whiterose.ac.uk
Y Zhao, C Wu, Y Zhu, C Zhou, Z Xiong… - Food Research …, 2021 - Elsevier
Fermentation has been considered as effective tools to promote the functional properties of cereals. In this paper, barley flour was fermented with Lactobacillus plantarum dy-1 (L. …
Number of citations: 20 www.sciencedirect.com
RE Conrow, P Delgado, WD Dean, GR Callen… - Tetrahedron …, 2008 - Elsevier
… The cyclic sulfamate of Boc-l-alaninol 7 gave comparable results. Preparative separation or recycling of the N2-alkyl isomer appeared unpromising: N2→N1 alkyl migration in indazoles …
Number of citations: 8 www.sciencedirect.com
PL Lu, YC Chen, TW Ou, HH Chen, HC Tsai, CJ Wen… - Biomaterials, 2011 - Elsevier
… First, the hydroxyl end of PLA was synthesized by ring-opening polymerization from N-Boc-l-alaninol and Lactide. The PLA-PEG-COOH was synthesized by DCC-mediated ester …
Number of citations: 73 www.sciencedirect.com
M Kulak - 2016 - atrium.lib.uoguelph.ca
Research efforts focusing on organosulfur compounds have had wide implications in the understanding of organic synthetic reactions. Nevertheless, there are still many areas to be …
Number of citations: 2 atrium.lib.uoguelph.ca
G Merhi, AW Coleman, JP Devissaguet… - Journal of medicinal …, 1996 - ACS Publications
… Boc-l-alaninol (0.5 g, 2.85 mmol) was dissolved in 25 mL of anhydrous THF. NaOH (0.57 g, 14.25 mmol) and bromide tetrabutylammonium (0.285 mmol) were added. After the addition …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.